9-Antrilmetil okadaato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

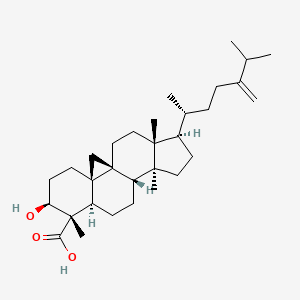

The synthesis of okadaic acid, from which anthrylmethyl okadaate is derived, involves complex processes. Isobe et al. (1987) reported the total synthesis of okadaic acid through the coupling of three segments (A, B, and C) with key steps including couplings between sulfone carbanions and aldehydes (Isobe, Ichikawa, Bai, Masaki, & Goto, 1987). Urbanek, Sabes, and Forsyth (1998) detailed a convergent synthesis of the C15−C38 domain of okadaic acid, showcasing the preparation and direct coupling of intermediates representing the C16−C27 and C28−C38 portions of okadaic acid (Urbanek, Sabes, & Forsyth, 1998).

Molecular Structure Analysis

The molecular structure of okadaic acid and its derivatives, such as anthrylmethyl okadaate, is crucial for understanding their biological activities. Murata et al. (1998) applied collision-induced dissociation tandem mass spectrometry (CID MS/MS) to elucidate the 18O-incorporation pattern of okadaic acid, providing insights into its molecular structure and the formation of its ether rings (Murata, Izumikawa, Tachibana, Fujita, & Naoki, 1998).

Chemical Reactions and Properties

Okadaic acid and its derivatives exhibit a range of chemical reactions and properties, including interactions with protein phosphatases. Bialojan and Takai (1988) found that okadaic acid acts as a potent inhibitor of type 2A protein phosphatases, highlighting its specificity and potential mechanisms of action (Bialojan & Takai, 1988).

Physical Properties Analysis

The physical properties of okadaic acid derivatives are essential for their characterization and application. Uchida et al. (2014) developed a convenient HPLC method for the detection of okadaic acid analogs, facilitating the analysis of their physical properties (Uchida, Watanabe, Matsushima, Uchida, Nagai, Kamio, Murata, Yasumoto, & Suzuki, 2014).

Chemical Properties Analysis

The chemical properties of okadaic acid, including its inhibitory effects on protein phosphatases, have been extensively studied. Cohen, Holmes, and Tsukitani (1990) reviewed the use of okadaic acid as a new probe for studying cellular regulation, emphasizing its role in controlling biological processes through the reversible phosphorylation of proteins (Cohen, Holmes, & Tsukitani, 1990).

Aplicaciones Científicas De Investigación

Detección de análogos del ácido okadaico

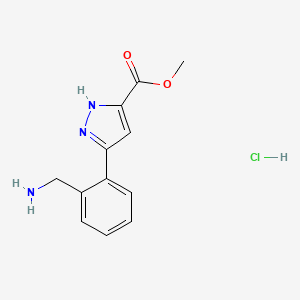

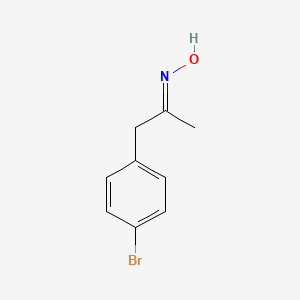

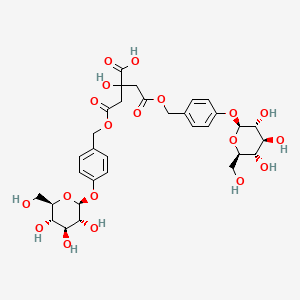

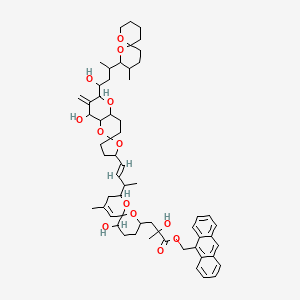

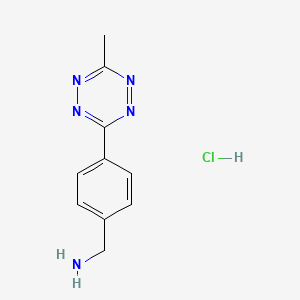

El 9-Antrilmetil okadaato se utiliza en la detección de análogos del ácido okadaico (OA) {svg_1}. Se desarrolló un método conveniente de detección fluorométrica por HPLC (FLD) para análogos del ácido okadaico (OA) como ésteres de 9-antrilmetil con la adición de cambio de columna para simplificar y automatizar la limpieza {svg_2}. Los extractos metanólicos de mariscos se trataron primero para hidrolizar los ésteres de OA y luego se hicieron reaccionar con 9-antrildiazometano (ADAM) {svg_3}.

Monitoreo de análogos de OA

El método desarrollado utilizando this compound es aplicable al monitoreo de rutina de análogos de OA como una alternativa económica y conveniente a HPLC/MS {svg_4}.

Detección cuantitativa de ácido okadaico

El this compound se utiliza en la detección cuantitativa del ácido okadaico (OA), una biotoxina de microalgas marinas {svg_5}. Se estableció un nuevo tipo de tecnología de inmunoensayo sobre la base del método de competencia utilizando la fluorinmunoensayo de resolución temporal (TRFIA) {svg_6}.

Detección de biotoxinas marinas

El método TRFIA desarrollado utilizando this compound tiene las características de simplicidad, sensibilidad, precisión y alta exactitud, superando con creces los estándares de la UE o los EE. UU. para la detección de toxinas de mariscos {svg_7}. Se espera que haga una contribución adecuada en la detección de biotoxinas marinas {svg_8}.

Safety and Hazards

Mecanismo De Acción

Target of Action

Anthrylmethyl okadaate is a fluorescent derivative of okadaic acid . Okadaic acid is a potent and selective inhibitor of protein phosphatases 1 and 2A . Therefore, it can be inferred that the primary targets of Anthrylmethyl okadaate are likely these protein phosphatases.

Mode of Action

Okadaic acid inhibits the activity of these phosphatases, leading to an increase in the phosphorylation state of many cellular proteins .

Biochemical Pathways

The inhibition of protein phosphatases 1 and 2a by okadaic acid can affect multiple cellular processes, including cell motility, stabilization of focal adhesions, and cytoskeletal organization . It is reasonable to assume that Anthrylmethyl okadaate may have similar effects on these biochemical pathways.

Result of Action

Based on the known effects of okadaic acid, it can be inferred that anthrylmethyl okadaate may lead to changes in the phosphorylation state of many cellular proteins, affecting processes such as cell motility and cytoskeletal organization .

Propiedades

IUPAC Name |

anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3/b18-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUMRMFBSVYOTM-ISLYRVAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H78O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157606-35-4 |

Source

|

| Record name | Okadaic acid, anthryl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)